Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate is a complex organic compound with the molecular formula C18H21N3O4S and a molecular weight of 375.44 g/mol . This compound is characterized by its unique structure, which includes a benzothiazole ring, an acetylamino group, and a piperidinecarboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step typically involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Acetylation: The benzothiazole intermediate is then acetylated using acetic anhydride to introduce the acetylamino group.
Coupling with Piperidinecarboxylate: The final step involves coupling the acetylated benzothiazole with ethyl 3-piperidinecarboxylate under basic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetylamino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The piperidinecarboxylate ester can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound shares the piperidinecarboxylate ester but lacks the benzothiazole ring, resulting in different chemical and biological properties.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 1-(2-acetamido-1,3-benzothiazole-6-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O4S/c1-3-25-17(24)13-5-4-8-21(10-13)16(23)12-6-7-14-15(9-12)26-18(20-14)19-11(2)22/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,19,20,22) |
InChI Key |
KFHQSKQBFUDRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C |
Origin of Product |
United States |
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